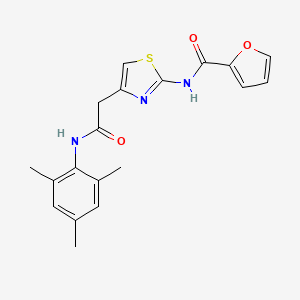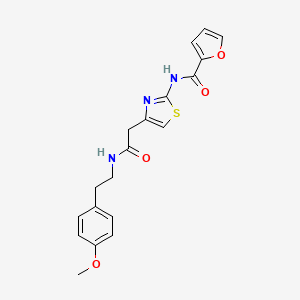
N-(4-(2-((4-methoxyphenethyl)amino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide
Vue d'ensemble
Description
N-(4-(2-((4-methoxyphenethyl)amino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide is a chemical compound that has gained attention in scientific research for its potential therapeutic applications. This compound is synthesized through a complex process and has shown promising results in various studies. In
Mécanisme D'action
The mechanism of action of N-(4-(2-((4-methoxyphenethyl)amino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. For example, in cancer research, this compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression. In diabetes research, it has been found to activate the AMP-activated protein kinase (AMPK) pathway, which plays a role in glucose and lipid metabolism.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(4-(2-((4-methoxyphenethyl)amino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide vary depending on the specific disease or condition being studied. In cancer research, this compound has been shown to induce apoptosis and inhibit cell proliferation. In diabetes research, it has been found to improve glucose and lipid metabolism. In inflammation research, it has been shown to reduce the production of inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using N-(4-(2-((4-methoxyphenethyl)amino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide in lab experiments include its potential therapeutic applications, its specificity for certain enzymes and signaling pathways, and its ability to be synthesized in the lab. However, there are limitations to using this compound, including its potential toxicity and the need for specialized equipment and expertise in organic chemistry.
Orientations Futures
There are many future directions for research on N-(4-(2-((4-methoxyphenethyl)amino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide. One direction is to further investigate its potential therapeutic applications in various diseases. Another direction is to elucidate its mechanism of action and identify other enzymes and signaling pathways that it may target. Additionally, future research could focus on developing more efficient and cost-effective synthesis methods for this compound.
Applications De Recherche Scientifique
N-(4-(2-((4-methoxyphenethyl)amino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide has been studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and inflammation. In cancer research, this compound has been shown to inhibit the growth of cancer cells and induce apoptosis. In diabetes research, it has been found to decrease blood glucose levels and improve insulin sensitivity. In inflammation research, it has been shown to reduce the production of inflammatory cytokines.
Propriétés
IUPAC Name |
N-[4-[2-[2-(4-methoxyphenyl)ethylamino]-2-oxoethyl]-1,3-thiazol-2-yl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O4S/c1-25-15-6-4-13(5-7-15)8-9-20-17(23)11-14-12-27-19(21-14)22-18(24)16-3-2-10-26-16/h2-7,10,12H,8-9,11H2,1H3,(H,20,23)(H,21,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZMGOQNCCJPJKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)CC2=CSC(=N2)NC(=O)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(2-((4-methoxyphenethyl)amino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[2-{[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]thio}-5-(hydroxymethyl)-1H-imidazol-1-yl]-N-(4-methylbenzyl)acetamide](/img/structure/B3304648.png)
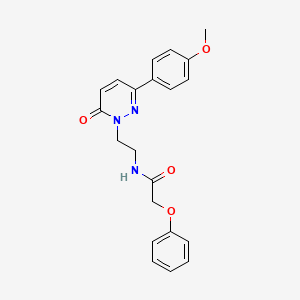
![N-mesityl-2-((7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B3304661.png)
![N-(2,4-dimethylphenyl)-2-((7-(4-ethoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B3304676.png)
![2-((7-(4-ethoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-(2-methoxyphenyl)acetamide](/img/structure/B3304680.png)
![N-(4-ethoxyphenyl)-2-((7-(4-ethoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B3304683.png)
![N-(3-acetamidophenyl)-2-((7-(4-ethoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B3304684.png)
![1-(4-methoxyphenyl)-2-((7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)ethanone](/img/structure/B3304697.png)
![7-(4-ethoxyphenyl)-3-((3-methylbenzyl)thio)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole](/img/structure/B3304700.png)
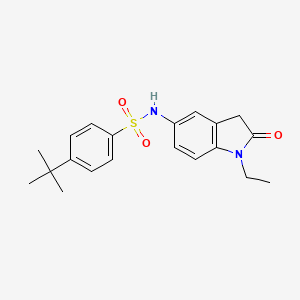
![N-(1-ethyl-2-oxoindolin-5-yl)-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B3304714.png)
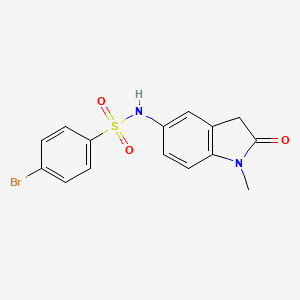
![N-(4-(2-((3,5-dimethylphenyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B3304723.png)
